molecular formula C8H17NO2 B2993827 Ethyl 2,2-dimethyl-3-(methylamino)propanoate CAS No. 1612172-78-7

Ethyl 2,2-dimethyl-3-(methylamino)propanoate

Cat. No.: B2993827
CAS No.: 1612172-78-7
M. Wt: 159.229
InChI Key: IFCYCNQYSVPTMY-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-(methylamino)propanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2,2-dimethyl-3-(methylamino)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-(methylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-3-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-(methylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2,2-dimethyl-3-(methylamino)propanoic acid, which may then interact with biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.

    Methyl 2,2-dimethyl-3-(methylamino)propanoate: A closely related compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to other esters. Its combination of a bulky 2,2-dimethyl group and a methylamino group makes it particularly interesting for synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)8(2,3)6-9-4/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCYCNQYSVPTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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